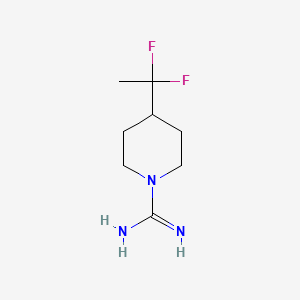

4-(1,1-Difluoroethyl)piperidine-1-carboximidamide

Vue d'ensemble

Description

4-(1,1-Difluoroethyl)piperidine-1-carboximidamide, otherwise known as DFEP, is a carboximidamide derivative of piperidine and is used in various scientific research applications. It has been used in the synthesis of various compounds and has been studied for its mechanism of action and biochemical and physiological effects.

Applications De Recherche Scientifique

Piperidine Derivatives in Drug Design and Therapeutic Applications

Piperidine derivatives, including 4-spiropiperidines and other related structures, are extensively explored for their drug discovery potential, offering innovative solutions for creating new therapeutic agents. These compounds are integral to designing drugs with varied medicinal properties, reflecting the versatility of piperidine as a core structure in pharmaceutical research. The exploration of spiropiperidines, for instance, showcases the methodology employed in synthesizing structurally diverse piperidine rings, underscoring their importance in drug development projects aimed at discovering novel therapeutic agents (Griggs, Tape, & Clarke, 2018).

Piperazine, a closely related structure, also plays a pivotal role in the design of drugs across various therapeutic categories, such as antipsychotic, antihistamine, and antidepressant medications, among others. The modification of the piperazine nucleus significantly impacts the medicinal potential of resultant molecules, providing a rich avenue for the development of new drugs with optimized pharmacokinetic and pharmacodynamic properties (Rathi, Syed, Shin, & Patel, 2016).

Piperidine Alkaloids: Natural Sources and Clinical Applications

Piperidine alkaloids, derived from natural sources such as the Pinus genus, hold considerable medicinal importance. These alkaloids have been identified as key components in a variety of clinical applications, ranging from traditional medicine to modern pharmacological interventions. The heterocyclic piperidine nucleus facilitates the addition of various functional groups, leading to a broad spectrum of therapeutic applications. This highlights the ongoing interest in piperidine metabolites and their potential in drug research, urging further exploration and utilization in designing new therapeutic agents (Singh et al., 2021).

Mécanisme D'action

Target of Action

The primary targets of 4-(1,1-Difluoroethyl)piperidine-1-carboximidamide are EGFR, BRAF, and CDK2 . These proteins play crucial roles in cell proliferation and survival, making them important targets for anticancer therapies .

Mode of Action

4-(1,1-Difluoroethyl)piperidine-1-carboximidamide interacts with its targets EGFR, BRAF, and CDK2, leading to inhibition of these proteins . This inhibition disrupts the normal function of these proteins, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of EGFR, BRAF, and CDK2 by 4-(1,1-Difluoroethyl)piperidine-1-carboximidamide affects multiple biochemical pathways. These include pathways involved in cell proliferation and survival . The downstream effects of this disruption can lead to decreased cancer cell proliferation .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability . The impact of these properties on the bioavailability of 4-(1,1-Difluoroethyl)piperidine-1-carboximidamide is currently unknown.

Result of Action

The molecular and cellular effects of 4-(1,1-Difluoroethyl)piperidine-1-carboximidamide’s action include the inhibition of EGFR, BRAF, and CDK2, leading to decreased cancer cell proliferation . This can result in the reduction of tumor growth .

Propriétés

IUPAC Name |

4-(1,1-difluoroethyl)piperidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2N3/c1-8(9,10)6-2-4-13(5-3-6)7(11)12/h6H,2-5H2,1H3,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQVIAMWWABRPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(CC1)C(=N)N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,1-Difluoroethyl)piperidine-1-carboximidamide | |

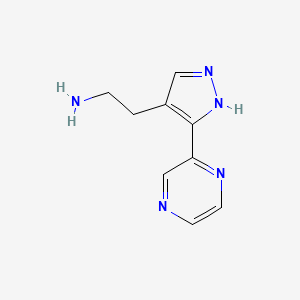

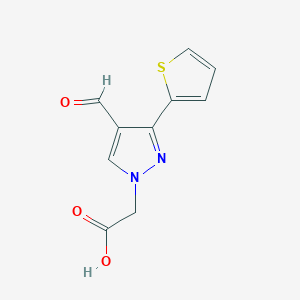

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490989.png)